molecular formula C8H14 B8254986 Pentalene, octahydro- CAS No. 5597-89-7

Pentalene, octahydro-

Cat. No.: B8254986
CAS No.: 5597-89-7
M. Wt: 110.20 g/mol
InChI Key: AEBWATHAIVJLTA-UHFFFAOYSA-N
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Description

Pentalene, octahydro- is a bicyclic hydrocarbon with the molecular formula C₈H₁₄. It is also known as bicyclo[3.3.0]octane. This compound is a saturated derivative of pentalene, which consists of two fused cyclopentane rings. Pentalene, octahydro- is a colorless liquid at room temperature and is known for its stability and unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentalene, octahydro- can be synthesized through the hydrogenation of pentalene. The process involves the addition of hydrogen (H₂) to pentalene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}_8\text{H}_6 + 4\text{H}_2 \rightarrow \text{C}8\text{H}{14} ]

Industrial Production Methods: Industrial production of pentalene, octahydro- follows similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures efficient conversion of pentalene to its octahydro derivative. The reaction conditions are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Pentalene, octahydro- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) using halogenating agents like chlorine (Cl₂) or bromine (Br₂).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under mild heating.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Chlorine or bromine gas in the presence of light or a catalyst.

Major Products:

Scientific Research Applications

Pentalene, octahydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentalene, octahydro- involves its interaction with various molecular targets and pathways. Its unique bicyclic structure allows it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Pentalene, octahydro- can be compared with other similar compounds such as:

    Cyclooctane: Another saturated bicyclic hydrocarbon with a similar structure but different reactivity.

    Decalin (Decahydronaphthalene): A bicyclic hydrocarbon with two fused cyclohexane rings, known for its use as a solvent and in organic synthesis.

    Bicyclo[2.2.2]octane: A bicyclic hydrocarbon with a different ring structure, used in various chemical applications.

Uniqueness: Pentalene, octahydro- is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and versatility make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBWATHAIVJLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075054, DTXSID601030989
Record name Octahydropentalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Octahydropentalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-72-4, 1755-05-1, 5597-89-7
Record name Octahydropentalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentalene, octahydro-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Bicyclo(3.3.0)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentalene, octahydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120354
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octahydropentalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Octahydropentalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTAHYDROPENTALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3HD5WBY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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